2,4-Dichloro-5-(trifluoromethyl)pyridine

Catalog No.
S829626
CAS No.
888327-38-6
M.F
C6H2Cl2F3N
M. Wt
215.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloro-5-(trifluoromethyl)pyridine

CAS Number

888327-38-6

Product Name

2,4-Dichloro-5-(trifluoromethyl)pyridine

IUPAC Name

2,4-dichloro-5-(trifluoromethyl)pyridine

Molecular Formula

C6H2Cl2F3N

Molecular Weight

215.98 g/mol

InChI

InChI=1S/C6H2Cl2F3N/c7-4-1-5(8)12-2-3(4)6(9,10)11/h1-2H

InChI Key

HQEZKTVEZYMLRK-UHFFFAOYSA-N

SMILES

C1=C(C(=CN=C1Cl)C(F)(F)F)Cl

Canonical SMILES

C1=C(C(=CN=C1Cl)C(F)(F)F)Cl

Agrochemical Industry

Pharmaceutical Industry

Pesticide Development

Disease Control

Functional Materials Development

Disease Vector Control

2,4-Dichloro-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C₆H₂Cl₂F₃N. This compound features a pyridine ring that is substituted with two chlorine atoms at positions 2 and 4, and a trifluoromethyl group at position 5. The presence of these substituents significantly influences the compound's chemical reactivity and biological activity, making it an important intermediate in various synthetic pathways, particularly in the fields of agrochemicals and pharmaceuticals .

Involving 2,4-dichloro-5-(trifluoromethyl)pyridine are diverse. It has been utilized as a reactant in the synthesis of various compounds, including inhibitors for enzymes such as 17β-hydroxysteroid dehydrogenase type 1. Additionally, it serves as a building block for the synthesis of crop protection products and other agrochemicals . The compound can undergo nucleophilic substitution reactions due to the electrophilic nature of the chlorinated positions on the pyridine ring.

2,4-Dichloro-5-(trifluoromethyl)pyridine exhibits notable biological activity. The trifluoromethyl group enhances its potency and selectivity towards certain biological targets. Research indicates that compounds with trifluoromethyl groups can influence various biochemical pathways, including those involving aromatic coupling and radical trifluoromethylation. This compound has shown potential in targeting enzymes critical for metabolic processes, thereby contributing to its utility in drug discovery .

Several methods have been reported for the synthesis of 2,4-dichloro-5-(trifluoromethyl)pyridine:

  • Palladium-Catalyzed Monoalkoxycarbonylation: This method involves the introduction of an alkoxycarbonyl group using palladium catalysts.
  • Fluorination Reactions: The compound can be synthesized by reacting 2-chloro-5-(trichloromethyl)pyridine with anhydrous hydrogen fluoride in the presence of metal halide catalysts under superatmospheric pressure .
  • Vapor-Phase Reactions: A simultaneous vapor-phase reaction can also be employed to produce this compound efficiently .

These methods highlight the versatility in synthesizing this compound, allowing for variations based on desired yield and purity.

The applications of 2,4-dichloro-5-(trifluoromethyl)pyridine are significant across multiple fields:

  • Pesticide Synthesis: It is extensively used in developing pesticides due to its structural properties that enhance effectiveness against pests .
  • Pharmaceutical Intermediates: This compound serves as an important intermediate in pharmaceutical chemistry, contributing to the synthesis of complex molecular structures found in various drugs.
  • Catalyst Role: It can act as a catalyst in several

Research on interaction studies involving 2,4-dichloro-5-(trifluoromethyl)pyridine indicates its potential to engage with biological targets through specific binding interactions. The trifluoromethyl group is believed to play a crucial role in enhancing these interactions via hydrogen bonding and other non-covalent interactions with target proteins. Studies have shown that this compound can improve drug potency by optimizing binding affinity towards enzymes involved in metabolic pathways .

When comparing 2,4-dichloro-5-(trifluoromethyl)pyridine with similar compounds, several key differences and similarities arise:

Compound NameStructure CharacteristicsUnique Aspects
2,3-Dichloro-5-(trifluoromethyl)pyridineSimilar chlorination pattern but different positioningDifferent reactivity due to substitution positions
2-Chloro-5-(trifluoromethyl)pyridineOnly one chlorine atom; simpler structureLess complex reactivity compared to 2,4-Dichloro
3-Chloro-4-(trifluoromethyl)pyridineChlorine at different position; retains trifluoromethylVariation in biological activity due to structure

These comparisons highlight how structural modifications influence reactivity and application potential.

XLogP3

3.3

Wikipedia

2,4-Dichloro-5-(trifluoromethyl)pyridine

Dates

Modify: 2023-08-16

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